molecular formula C8H17ClN2O B1442048 N-Ethyl-2-piperidinecarboxamide hydrochloride CAS No. 1246172-32-6

N-Ethyl-2-piperidinecarboxamide hydrochloride

Cat. No. B1442048
M. Wt: 192.68 g/mol
InChI Key: IKFXNUFGXJOVQT-UHFFFAOYSA-N
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Description

N-Ethyl-2-piperidinecarboxamide hydrochloride is a white to off-white crystalline powder1. It belongs to the class of amide derivatives1.



Synthesis Analysis

The synthesis of N-Ethyl-2-piperidinecarboxamide hydrochloride is not explicitly mentioned in the available resources. However, it’s likely synthesized from related compounds through standard organic chemistry reactions.



Molecular Structure Analysis

The compound has a molecular formula of C8H16ClNO and a molecular weight of 175.682 g/mol1. The exact molecular structure is not provided in the available resources.



Chemical Reactions Analysis

Specific chemical reactions involving N-Ethyl-2-piperidinecarboxamide hydrochloride are not detailed in the available resources. However, piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives2.



Physical And Chemical Properties Analysis

N-Ethyl-2-piperidinecarboxamide hydrochloride is soluble in water, ethanol, and methanol1. Its molecular formula is C8H16ClNO and it has a molecular weight of 175.682 g/mol1.


Scientific Research Applications

Anti-Acetylcholinesterase Activity

  • N-Ethyl-2-piperidinecarboxamide hydrochloride derivatives have been studied for their anti-acetylcholinesterase (anti-AChE) activity. One such compound showed a potent inhibitory effect on acetylcholinesterase, suggesting potential use as an antidementia agent (Sugimoto et al., 1990).
  • Further studies on 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives confirmed enhanced anti-AChE activity, indicating the potential for treating conditions like Alzheimer's disease (Sugimoto et al., 1992).

Antiallergy Activity

  • Piperidinecarboxamide derivatives have been evaluated for antiallergy activity, with some compounds showing activity in the passive foot anaphylaxis assay, a model for detecting antiallergic compounds (Walsh et al., 1990).

Cytotoxic and Anticancer Agents

  • Certain piperidine derivatives were identified as novel classes of cytotoxic and anticancer agents, demonstrating significant cytotoxicity towards various cancer cells, including murine P388 and L1210 cells (Dimmock et al., 1998).

Antimicrobial Activities

  • A study on the synthesis and characterization of a specific piperidine derivative showed moderate antimicrobial activities against various bacteria and fungi, suggesting potential use in antimicrobial treatments (Ovonramwen et al., 2019).

Pharmacological Profiles

  • Piperidine derivatives have been studied for their selective antagonistic properties on specific receptors, such as the 5-HT1A receptor, which is relevant in treatments for disorders of the central nervous system (Forster et al., 1995).

Cancer Detection

  • In a clinical study, a piperidine derivative was used in sigma receptor scintigraphy to visualize primary breast tumors in humans, indicating its potential in cancer detection (Caveliers et al., 2002).

Chemical Synthesis

  • Piperidinecarboxamide hydrochloride derivatives have been developed for various chemical synthesis applications, including as catalysts for hydrosilylation of N-aryl imines (Wang et al., 2006).

These studies highlight the diverse applications of N-Ethyl-2-piperidinecarboxamide hydrochloride in scientific research, particularly in pharmacology and medicinal chemistry.

Scientific Research Applications of N-Ethyl-2-piperidinecarboxamide Hydrochloride

Anti-Acetylcholinesterase Activity

N-Ethyl-2-piperidinecarboxamide hydrochloride derivatives have been found to exhibit significant anti-acetylcholinesterase (anti-AChE) activity. For instance, specific derivatives, like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, showed potent inhibition of acetylcholinesterase. These compounds have potential applications in the treatment of diseases like Alzheimer's, where AChE inhibition is beneficial (Sugimoto et al., 1990).

Antiallergy Activity

Some derivatives of N-Ethyl-2-piperidinecarboxamide, like N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, have been synthesized and evaluated for antiallergy activity. These compounds showed significant activity in assays like the passive foot anaphylaxis (PFA) assay, which is indicative of their potential in treating allergic conditions (Walsh et al., 1990).

Antimicrobial Activities

Derivatives of N-Ethyl-2-piperidinecarboxamide have shown antimicrobial activities. For example, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride demonstrated moderate antimicrobial activities against strains like E. coli and S. aureus. This indicates potential applications in developing new antimicrobial agents (Ovonramwen et al., 2019).

Cytotoxicity and Anticancer Potential

Some piperidine derivatives, including those related to N-Ethyl-2-piperidinecarboxamide, have shown cytotoxicity toward cancer cells. This suggests their potential in the development of new anticancer agents. For instance, specific compounds like 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols have demonstrated significant cytotoxicity in cancer cell lines (Dimmock et al., 1998).

Synthesis of Novel Compounds

N-Ethyl-2-piperidinecarboxamide and its derivatives have been used as starting materials or intermediates in the synthesis of various novel compounds. For instance, the synthesis of novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones as potential antimicrobial agents involves derivatives of N-Ethyl-2-piperidinecarboxamide (Attia et al., 2013).

Safety And Hazards

Specific safety and hazard information for N-Ethyl-2-piperidinecarboxamide hydrochloride is not provided in the available resources. However, similar compounds have been associated with various hazard statements3.


Future Directions

The future directions of N-Ethyl-2-piperidinecarboxamide hydrochloride are not explicitly mentioned in the available resources. However, given its classification as an amide derivative, it may have potential applications in various fields of scientific research and industries4.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.


properties

IUPAC Name

N-ethylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-9-8(11)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFXNUFGXJOVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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